molecular formula C7H12BrCl2N3 B2592494 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 2193066-87-2

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B2592494
CAS No.: 2193066-87-2
M. Wt: 289
InChI Key: BCETYCPJOZQIML-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a brominated imidazo-pyrazine derivative with a methyl substituent at position 3 and a tetrahydro-pyrazine backbone. Its molecular formula is C₆H₁₀BrCl₂N₃ (molar mass: 274.97 g/mol), and it exists as a dihydrochloride salt to enhance solubility and stability . This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and structural versatility.

Properties

IUPAC Name

1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c1-5-10-7(8)6-4-9-2-3-11(5)6;;/h9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCETYCPJOZQIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCNC2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce hydroxylated or carboxylated products .

Scientific Research Applications

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the tetrahydroimidazo ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key References
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride C₆H₉BrClN₃ 238.51 Bromo at position 3; lacks methyl group
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride C₆H₁₀BrCl₂N₃ 274.97 Bromo at position 2; different ring fusion
7-Benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C₁₃H₁₄BrN₃ 292.17 Benzyl at position 7; neutral form (no HCl)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride C₆H₁₁Cl₂N₃ 196.08 No bromo or methyl groups; simpler scaffold

Key Observations :

  • The bromo substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group at position 3 in the target compound may sterically hinder interactions compared to non-methylated analogs .

Physico-Chemical Properties

  • Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 7-benzyl derivative) .
  • Stability : Brominated derivatives are generally stable at room temperature but may degrade under prolonged light exposure .
  • Melting Points : While specific data for the target compound is unavailable, related bromo-imidazo-pyrazines (e.g., compound in ) exhibit melting points >200°C, indicating high thermal stability.

Biological Activity

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound notable for its unique imidazo-pyrazine framework. This compound has garnered attention for its potential biological activities, particularly as an orexin receptor antagonist. The orexin system plays a critical role in regulating arousal, wakefulness, and appetite, making this compound a candidate for therapeutic applications in sleep disorders and memory enhancement.

  • Molecular Formula : C7_7H12_{12}BrCl2_2N3_3
  • Molecular Weight : 289.00 g/mol
  • CAS Number : 2193066-87-2

The primary biological activity of 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is attributed to its interaction with orexin receptors. By acting as an antagonist, it modulates orexin signaling pathways, which may lead to decreased alertness and increased duration of rapid eye movement (REM) and non-REM (NREM) sleep. This mechanism suggests potential applications in treating conditions such as insomnia and post-traumatic stress disorder (PTSD) by enhancing sleep quality and memory function.

Biological Activity Summary

The following table summarizes the biological activities associated with 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine:

Biological Activity Description
Orexin Receptor AntagonismModulates orexin signaling; potential treatment for sleep disorders
Sleep EnhancementIncreases REM and NREM sleep duration
Memory Function ImprovementMay enhance cognitive functions in models of PTSD

Study on Sleep Disorders

In a recent study evaluating the effects of 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine on sleep patterns, researchers found that administration of the compound resulted in significant increases in both REM and NREM sleep durations in rodent models. The study highlighted its potential utility in managing insomnia and related disorders by effectively modulating the orexin system .

Memory Enhancement Research

Another investigation focused on the cognitive effects of this compound in a PTSD model demonstrated that it not only improved sleep quality but also positively impacted memory retention. The results indicated that the compound could serve as a therapeutic agent for individuals suffering from memory impairments associated with traumatic experiences .

Synthesis and Derivatives

The synthesis of 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multiple steps that allow for the generation of various derivatives with potentially enhanced pharmacological properties. These derivatives are being explored for their unique biological activities and therapeutic potentials.

Derivative Unique Features
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineLacks bromination; may exhibit different biological activity
1-Bromo-5,6-dihydroimidazo[1,5-a]pyrazineDifferent saturation level; varied pharmacodynamics
3-Ethyl-5,6-dihydroimidazo[1,5-a]pyrazineEthyl substitution may alter solubility and receptor interactions

Q & A

What synthetic methodologies are effective for preparing brominated tetrahydroimidazopyrazine derivatives?

Basic Question
The synthesis of brominated tetrahydroimidazopyrazine derivatives often involves halogenation strategies or multi-step one-pot reactions. For example, bromination of preformed imidazopyrazine scaffolds can be achieved using reagents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Alternatively, one-pot reactions combining cyclization and halogenation steps (e.g., using bromo-substituted aryl precursors) have been reported to yield structurally related compounds in ~55–71% yields . Key parameters include temperature control (e.g., 90°C for 30 minutes) and stoichiometric optimization of brominating agents .

Methodological Considerations:

  • Halogenation: Use anhydrous conditions to avoid side reactions.
  • Purification: Recrystallization from hexane or pentane improves purity .

How can NMR and HRMS data resolve structural ambiguities in brominated imidazopyrazines?

Basic Question
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For example:

  • 1H^1\text{H} NMR: Signals in the δ 7.0–8.0 ppm range indicate aromatic protons, while δ 2.5–4.0 ppm corresponds to tetrahydro ring protons. Methyl groups (e.g., at position 3) appear as singlets near δ 2.1–2.3 ppm .
  • HRMS: Calculated vs. observed mass discrepancies (e.g., 550.0978 vs. 550.0816) confirm molecular formula accuracy .

Advanced Consideration:
Discrepancies in chemical shifts between studies may arise from solvent polarity (e.g., DMSO vs. CDCl3_3) or salt formation (dihydrochloride vs. trifluoroacetate salts). Cross-referencing with IR (e.g., carbonyl stretches at 1700–1750 cm1^{-1}) mitigates misinterpretation .

What strategies optimize reaction yields in brominated heterocycle synthesis?

Advanced Question
Yield optimization requires balancing reactant stoichiometry, temperature, and catalyst use:

  • Catalytic Systems: Silylformamidine enhances nucleophilic substitution in bromination, achieving yields up to 90% .
  • Temperature Gradients: Heating at 90°C for 30 minutes minimizes side-product formation .
  • Flow Chemistry: Continuous flow systems improve reproducibility for sensitive intermediates, reducing decomposition risks .

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